1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

Description

BenchChem offers high-quality 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-phenylmethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAYNUXMYHEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606588 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65361-84-4 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, making a thorough understanding of its derivatives essential for researchers.[1][2] This document delves into the core physicochemical properties, safety data, and detailed synthetic methodologies for this compound, with a particular focus on the principles of regioselective N-acylation. Furthermore, it covers analytical characterization techniques, predictable reactivity, and its potential as a versatile building block for more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific indazole derivative.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[3] These bicyclic heterocycles are recognized for their ability to mimic purine bases and engage in key biological interactions, leading to their use in developing treatments for cancer, inflammation, and infectious diseases.[2][3]

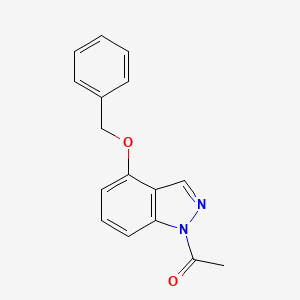

The subject of this guide, 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (Figure 1), is a functionally rich derivative. Its structure is characterized by three key components:

-

The 1H-Indazole Core: The fundamental pharmacophore.

-

The N1-Acetyl Group: This modification at the N1 position is crucial. The acylation of indazoles is a non-trivial synthetic challenge due to the potential for substitution at either the N1 or N2 position. The N1-acylated isomer is often the thermodynamically more stable and desired product.[1]

-

The 4-Benzyloxy Group: This serves as a protecting group for the 4-hydroxy functionality, which can be unmasked in later synthetic steps to provide a critical hydrogen bond donor or a site for further elaboration.

Understanding the synthesis and properties of this molecule is vital for its effective use as an intermediate in the development of novel therapeutics.

Figure 1: Structure of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone

Caption: Chemical structure of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.

Physicochemical Properties and Safety Data

Accurate physical and safety data are paramount for the proper handling, storage, and application of any chemical compound. The key properties of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone are summarized below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 65361-84-4 | [4][5] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [4][6] |

| Molecular Weight | 266.3 g/mol | [4] |

| Synonyms | 1-acetyl-1H-indazol-4-yl benzyl ether | [4] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% (commercial) | [4][6] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C for long-term stability. | [4] |

| InChI Key | QSJAYNUXMYHEFZ-UHFFFAOYSA-N | [4] |

Safety and Hazard Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone hinges on the regioselective N-acetylation of its precursor, 4-(benzyloxy)-1H-indazole. The control of regioselectivity between the N1 and N2 positions of the indazole ring is a classic challenge in heterocyclic chemistry.[1][7]

Caption: General synthetic workflow for the target compound.

Synthesis of Precursor: 4-(Benzyloxy)-1H-indazole

The precursor is synthesized from commercially available 4-hydroxy-1H-indazole. The phenolic hydroxyl group is protected as a benzyl ether via a standard Williamson ether synthesis.

-

Protocol:

-

Dissolve 4-hydroxy-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

-

Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-1H-indazole.[8]

-

-

Mechanistic Rationale: The base deprotonates the most acidic proton, which is the phenolic hydroxyl group, to form a phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction to form the ether linkage.

Protocol: Regioselective N1-Acetylation

The critical step is the selective acetylation at the N1 position. While kinetic deprotonation can sometimes favor the N2 anion, the N1-acylated product is generally the thermodynamically favored isomer.[1]

Caption: Simplified mechanism for base-mediated N-acetylation.

-

Protocol:

-

Dissolve 4-(benzyloxy)-1H-indazole (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.5-2.0 eq) or pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (Ac₂O, 1.2 eq) or acetyl chloride (AcCl, 1.2 eq) dropwise via syringe, maintaining the temperature at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring for the consumption of starting material by TLC.

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or flash column chromatography to yield 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.

-

-

Causality and Trustworthiness: This protocol is self-validating. The use of a base is critical to generate the nucleophilic indazole anion.[7] Cooling the reaction to 0°C controls the exothermicity of the acylation. The aqueous workup effectively removes the base, excess acylating agent, and acetic acid byproduct. The final purification step ensures the isolation of the high-purity target compound, which can be validated by the analytical methods described in the next section. Advanced methods utilizing electrochemical approaches or specialized coupling agents like DMAPO/Boc₂O have also been developed to ensure high N1 selectivity.[7][9]

Spectroscopic and Analytical Characterization

Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | ~8.2-8.4 ppm: Doublet, 1H (Indazole H7).~7.2-7.6 ppm: Multiplet, ~7H (Indazole H5, H6 and Benzyl-Ph protons).~6.8-7.0 ppm: Doublet, 1H (Indazole H3).~5.2 ppm: Singlet, 2H (-O-CH₂ -Ph).~2.8 ppm: Singlet, 3H (-CO-CH₃ ). |

| ¹³C NMR | ~170 ppm: Carbonyl carbon (C =O).~110-155 ppm: Aromatic carbons.~70 ppm: Benzylic ether carbon (-O-CH₂ -Ph).~24 ppm: Acetyl methyl carbon (-CO-CH₃ ). |

| Mass Spec (ESI-MS) | m/z: 267.1 [M+H]⁺, 289.1 [M+Na]⁺. Expected fragmentation includes loss of the acetyl group (m/z 43) and/or the benzyl group (m/z 91). |

| IR Spectroscopy | ~1710 cm⁻¹: Strong C=O stretch (amide I band).~3100-3000 cm⁻¹: Aromatic C-H stretch.~1250-1050 cm⁻¹: C-O stretch (ether). |

-

Expert Insight: The chemical shift of the acetyl methyl protons (~2.8 ppm) is a key indicator of successful N-acylation. Furthermore, the downfield shift of the H7 proton in the ¹H NMR spectrum is characteristic of N1 substitution on the indazole ring, providing clear evidence for the desired regiochemistry.

Reactivity and Synthetic Applications

1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is not typically a final target molecule but rather a versatile intermediate. Its reactivity is governed by the two key functional groups that can be selectively manipulated.

Caption: Key deprotection pathways for synthetic elaboration.

N-Deacetylation

The N-acetyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the free N-H of the indazole. This is useful if the acetyl group was employed as a temporary protecting group to direct other reactions.

O-Debenzylation

The most common and valuable transformation for this intermediate is the removal of the benzyl ether protecting group to unmask the 4-hydroxy functionality.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve the starting material in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

-

Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-(4-hydroxy-1H-indazol-1-yl)ethanone.

-

-

Significance: The resulting 4-hydroxy-N1-acetyl indazole is a prime candidate for incorporation into larger molecules, particularly kinase inhibitors, where the hydroxyl group can act as a crucial hydrogen bond donor to engage with the target protein's active site.

Conclusion

1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is a well-defined chemical entity whose value lies in its role as a strategic intermediate. This guide has detailed its fundamental properties, established a reliable and mechanistically sound synthetic protocol, and outlined its key spectroscopic signatures. For the medicinal chemist and drug development scientist, the true utility of this compound is unlocked through its subsequent reactivity, allowing for selective deprotection at either the N1 or O4 positions. This functional flexibility makes it an important building block for constructing complex, biologically active molecules based on the privileged indazole scaffold.

References

-

Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. ACS Publications. [Link]

-

ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

-

Supporting Information. (n.d.). [Link]

-

ChemWhat. (n.d.). 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone CAS#: 65361-84-4. [Link]

-

Creaven, B. S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

-

ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. [Link]

-

Supporting Information. (n.d.). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions... [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

ChemUniverse. (n.d.). 1-(4-(benzyloxy)-1h-indazol-1-yl)ethanone. [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. [Link]

-

Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone | 65361-84-4 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 850364-08-8 | 4-(Benzyloxy)-1H-indazole - Moldb [moldb.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (CAS 65361-84-4): Synthesis, Characterization, and Strategic Applications in Medicinal Chemistry

Preamble: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of rigidity, hydrogen bonding capabilities, and metabolic stability. This has led to its incorporation into a multitude of clinically successful therapeutics, particularly in oncology.[1][2] Marketed drugs such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its significance in targeting complex disease pathways.[3]

This guide focuses on a key derivative, 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (CAS: 65361-84-4) . While not an active pharmaceutical ingredient itself, this compound is a meticulously designed synthetic intermediate. Its structure is a testament to strategic molecular design: the N-acetyl group serves as a stable, yet potentially removable, directing group, while the O-benzyl ether provides robust protection for a highly functionalizable phenolic oxygen. Understanding the synthesis, properties, and strategic utility of this building block is paramount for research teams aiming to develop novel indazole-based drug candidates.

Core Compound Profile: Physicochemical and Safety Data

Accurate characterization is the bedrock of reproducible science. The key properties and safety information for 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 65361-84-4 | |

| Molecular Formula | C₁₆H₁₄N₂O₂ | |

| Molecular Weight | 266.30 g/mol | |

| Synonym(s) | 1-acetyl-1H-indazol-4-yl benzyl ether | |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry environment, 2-8°C | |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| H315: Causes skin irritation | ||

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation |

| Precautionary Codes | P261, P305+P351+P338 | |

Synthetic Strategy: A Two-Step Approach to a High-Value Intermediate

The synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is logically approached via a two-stage process, beginning with the benzylation of the commercially available 4-hydroxy-1H-indazole, followed by a regioselective N-acetylation.

Retrosynthetic Analysis

The retrosynthetic logic involves two key disconnections: the N-acyl bond and the O-benzyl ether bond. This approach simplifies the synthesis to manageable, high-yielding steps using readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization checkpoints to ensure the integrity of the final product.

Protocol 1: Synthesis of 4-(Benzyloxy)-1H-indazole (Intermediate A)

This procedure employs a standard Williamson ether synthesis. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenolic hydroxyl but generally not the indazole N-H proton under these conditions, ensuring O-alkylation is the primary pathway.

-

Reagent Setup: To a solution of 4-hydroxy-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 20 minutes. Add benzyl bromide (1.1 eq) dropwise.

-

Reaction Monitoring: Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and pour it into ice water (50 mL). A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If necessary, recrystallize from ethanol/water or purify by silica gel column chromatography to yield 4-(benzyloxy)-1H-indazole as a pure solid.

-

Characterization: Confirm the structure via ¹H NMR, verifying the presence of the benzylic protons and the disappearance of the phenolic proton.

Protocol 2: Synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

This step involves the N-acetylation of the indazole intermediate. The N1 position of the indazole ring is more nucleophilic and sterically accessible than the N2 position, leading to highly regioselective acylation.[4][5]

-

Reagent Setup: Dissolve 4-(benzyloxy)-1H-indazole (1.0 eq) in pyridine (10 mL/g). Cool the solution to 0°C in an ice bath.

-

Reaction Initiation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. The use of pyridine as both a solvent and a base is efficient for scavenging the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.

-

Workup: Quench the reaction by slowly adding water. Extract the product into ethyl acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.

-

Final Validation: The final product's identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Overall Synthesis Workflow

Caption: Experimental workflow for the two-step synthesis.

Strategic Utility in Drug Discovery Programs

The true value of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone lies in its potential as a versatile scaffold for library synthesis and lead optimization. The two protecting groups can be orthogonally removed to unmask reactive handles for further derivatization.

-

O-Debenzylation: The benzyl ether is readily cleaved under standard catalytic hydrogenation conditions (e.g., H₂ gas, Pd/C catalyst). This unmasks the 4-hydroxy group, a prime location for introducing new functionality. This position is crucial in many kinase inhibitors, where it can act as a hydrogen bond donor or acceptor. For instance, the potent PI3K inhibitor GDC-0941 features a 2-(1H-indazol-4-yl) core, highlighting the importance of functionalization at this position.[6]

-

N-Deacetylation: The N-acetyl group can be removed under basic hydrolysis conditions (e.g., NaOH or K₂CO₃ in methanol/water). This reveals the N-H of the indazole, which can be alkylated or arylated to explore Structure-Activity Relationships (SAR) at the N1 position.

This dual-functionality allows for the systematic generation of compound libraries, enabling chemists to probe the chemical space around the indazole core efficiently.

Caption: Strategic application in lead generation via deprotection.

Conclusion

1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is more than a mere chemical entry; it is a strategic tool for medicinal chemists. Its well-defined synthesis, characterized by high regioselectivity and robust protecting groups, provides a reliable and scalable route to a valuable intermediate. The ability to selectively deprotect and functionalize at either the 4-position (via O-debenzylation) or the 1-position (via N-deacetylation) makes it an ideal starting point for the exploration of SAR and the generation of novel intellectual property. For any research organization engaged in the discovery of indazole-based therapeutics, a thorough understanding and mastery of this compound's chemistry is a significant asset.

References

-

ChemBK. (2024). 1-(1H-INDAZOL-3-YL)ETHANONE. ChemBK.com. [Link]

- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

-

Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15290. [Link]

-

Scott, J. D., et al. (2012). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 3(10), 833–838. [Link]

-

ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. [Link]

-

Szychowska, K., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-28. [Link]

- Google Patents. (2011).

-

PubChem. (n.d.). (1H-indazol-4-yl)methanol. [Link]

-

ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. [Link]

-

American Elements. (n.d.). 1-(1H-Indazol-3-yl)ethanone. [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

PubChem. (n.d.). Indazolinone. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Nature. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]

-

El-Damasy, A. K., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9425. [Link]

-

ResearchGate. (2007). (PDF) 1-(1H-Imidazol-1-yl)ethanone. [Link]

-

PubMed. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubMed. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

Sources

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone

This in-depth guide provides a detailed exploration of the synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone, a molecule of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prominent pharmacophore, and understanding its targeted functionalization is crucial for the design of novel therapeutic agents[1][2]. This document will elucidate the strategic chemical transformations, mechanistic underpinnings, and practical laboratory protocols necessary for the successful synthesis of this compound.

Strategic Overview: A Two-Step Approach

The synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is most efficiently achieved through a two-step synthetic sequence starting from 4-hydroxy-1H-indazole. The core strategy involves:

-

O-Benzylation: Protection of the hydroxyl group at the C4 position of the indazole ring via a Williamson ether synthesis. This step is critical to prevent unwanted side reactions during the subsequent N-acetylation.

-

N-Acetylation: Regioselective introduction of an acetyl group at the N1 position of the 4-(benzyloxy)-1H-indazole intermediate. The regioselectivity of this step is a key consideration in indazole chemistry[1][3].

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Synthetic workflow for 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.

Part 1: Synthesis of 4-(Benzyloxy)-1H-indazole

The initial step focuses on the benzylation of the phenolic hydroxyl group of 4-hydroxy-1H-indazole. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yield[4][5].

Mechanistic Insight: The Williamson Ether Synthesis

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the hydroxyl group of 4-hydroxy-1H-indazole, forming a more nucleophilic phenoxide ion. This anion then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial as it solvates the cation of the base, leaving the alkoxide free to act as a nucleophile, while not interfering with the nucleophilic attack.

Detailed Experimental Protocol

Materials:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier Example |

| 4-Hydroxy-1H-indazole | C₇H₆N₂O | 134.14 | Commercially Available |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |

| Benzyl Bromide (BnBr) | C₇H₇Br | 171.03 | Acros Organics |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | - |

| Brine | NaCl(aq) | 58.44 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | J.T. Baker |

Procedure:

-

To a stirred solution of 4-hydroxy-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-1H-indazole as a solid.

Part 2: Synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

The final step involves the N-acetylation of the 4-(benzyloxy)-1H-indazole intermediate. The regioselectivity of this reaction is critical, with the N1 position being the desired site of acylation. Generally, N-acylation of indazoles tends to favor the thermodynamically more stable N1 isomer[1].

Mechanistic Rationale for N1-Acetylation

The N-acetylation of an indazole can occur at either the N1 or N2 position. The regiochemical outcome is influenced by steric and electronic factors. In many cases, acylation at the N1 position is favored. This can be rationalized by the greater thermodynamic stability of the N1-acylindazole isomer[1]. The reaction proceeds through the nucleophilic attack of one of the nitrogen atoms of the indazole ring on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Detailed Experimental Protocol

Materials:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier Example |

| 4-(Benzyloxy)-1H-indazole | C₁₄H₁₂N₂O | 224.26 | Synthesized in Part 1 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Oakwood Chemical |

| Pyridine | C₅H₅N | 79.10 | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR |

| 1M Hydrochloric Acid (HCl) | HCl(aq) | 36.46 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | - |

| Brine | NaCl(aq) | 58.44 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | EMD Millipore |

Procedure:

-

Dissolve 4-(benzyloxy)-1H-indazole (1.0 eq) in a mixture of dichloromethane and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone as a solid.

Characterization Data

Below is a table summarizing the expected characterization data for the final product.

| Analysis | Predicted Data |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.3 g/mol |

| Appearance | White to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.4 (d, 1H), 7.2-7.5 (m, 6H), 7.0-7.2 (t, 1H), 6.8-6.9 (d, 1H), 5.2-5.3 (s, 2H), 2.7-2.8 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.0, 152.0, 141.5, 136.5, 129.0, 128.5, 127.5, 126.0, 123.0, 115.0, 110.0, 100.0, 70.5, 24.0 |

| InChI Key | QSJAYNUXMYHEFZ-UHFFFAOYSA-N |

Troubleshooting and Optimization

-

Incomplete Benzylation: If the benzylation step is incomplete, ensure that the sodium hydride is fresh and that the DMF is anhydrous. Increasing the reaction time or slightly warming the reaction mixture may also improve the yield.

-

Mixture of N1 and N2 Acetylation: While N1 acetylation is generally favored, the formation of the N2 isomer is possible. The ratio of isomers can be influenced by the solvent and the acetylating agent. Purification by column chromatography is typically effective in separating the two isomers. More advanced techniques, such as electrochemical acylation, can offer higher regioselectivity[6].

-

Low Yields: Careful control of reaction temperatures, use of high-purity reagents and anhydrous solvents, and an inert atmosphere are crucial for maximizing yields in both steps.

Conclusion

The synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is a robust and reproducible process that relies on fundamental organic transformations. By carefully controlling the reaction conditions for the Williamson ether synthesis and the subsequent N-acetylation, researchers can efficiently produce this valuable building block for further drug discovery and development efforts. The insights and protocols provided in this guide are intended to empower scientists to confidently execute this synthesis and advance their research objectives.

References

- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google P

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - IRIS. (URL: [Link])

-

1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold. (URL: [Link])

-

One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: [Link])

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (URL: [Link])

-

Identification of 2-(4-benzyloxyphenyl)-N- [1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity - PubMed. (URL: [Link])

-

(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: [Link])

- WO2006048745A1 - Methods for preparing indazole compounds - Google P

-

Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone - PrepChem.com. (URL: [Link])

-

1-(4-(benzyloxy)-1h-indazol-1-yl)ethanone - ChemUniverse. (URL: [Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: [Link])

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-depth Technical Guide to 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone: Synthesis, Characterization, and Application as a Core Starting Material

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[4] Consequently, indazole derivatives are integral components of numerous therapeutic agents, particularly in oncology, where they form the core of several kinase inhibitors.[4]

This guide focuses on 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone , a key intermediate strategically designed for the synthesis of complex, substituted indazoles. The presence of the N1-acetyl and C4-benzyloxy groups offers a dual functionality: the acetyl group serves to direct subsequent reactions and can be readily removed, while the benzyl ether acts as a robust protecting group for the C4-hydroxyl functionality. Understanding the synthesis and reactivity of this starting material is crucial for researchers and drug development professionals aiming to construct novel indazole-based therapeutic candidates.

Physicochemical and Safety Profile

A foundational understanding of a starting material begins with its physical properties and safety considerations. This data provides the basis for experimental design, handling, and storage.

| Property | Value | Source(s) |

| CAS Number | 65361-84-4 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [5][6][8] |

| Molecular Weight | 266.3 g/mol | [5][6][7][9] |

| Synonym(s) | 1-acetyl-1H-indazol-4-yl benzyl ether | [5][10] |

| Physical Form | Solid (White to Yellow) | [5] |

| Purity | Typically ≥95% | [5][8] |

| Storage | Sealed in dry, 2-8°C or Room Temperature | [5] |

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation/Causes eye irritation), H335 (May cause respiratory irritation)[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]

Synthesis Pathway and Mechanistic Rationale

The preparation of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is a multi-step process that hinges on fundamental principles of protecting group chemistry and regioselective acylation. The overall workflow is designed to install the required functionalities onto the indazole core in a controlled manner.

Caption: Synthetic workflow for 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.

Part 1: Synthesis of 4-(Benzyloxy)-1H-indazole (The Precursor)

The initial step involves the protection of the phenolic hydroxyl group at the C4 position of the indazole ring. This is critical to prevent unwanted side reactions during the subsequent N-acetylation step.

Experimental Protocol: Benzyl Protection

-

Setup: To a solution of 4-hydroxy-1H-indazole in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃).

-

Reagent Addition: Add benzyl bromide dropwise to the stirring mixture at room temperature. The reaction is analogous to the Williamson ether synthesis.[11]

-

Reaction: The mixture is typically stirred at room temperature or gently heated for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product, 4-(benzyloxy)-1H-indazole[12], is purified by recrystallization or column chromatography to yield the desired precursor.

Causality and Expertise:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, which is more acidic than the indazole N-H proton, but mild enough to minimize side reactions.

-

Solvent: Acetone is a common choice due to its polarity and ease of removal. DMF can be used to improve the solubility of the reactants and accelerate the reaction.

Part 2: Regioselective N1-Acetylation

With the C4-hydroxyl group protected, the subsequent acylation can be directed to the nitrogen atoms of the pyrazole ring. The N-acetylation of indazoles generally shows a strong preference for the N1 position, which is the thermodynamically more stable isomer.[2][13][14]

Reaction Mechanism: N1-Acetylation The reaction proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of the acetylating agent. While both N1 and N2 positions can be acylated, the N1-acyl indazole is thermodynamically favored. In some cases, an initial N2-acylation may occur, followed by isomerization to the more stable N1 product.[13]

Caption: Simplified mechanism for N1-acetylation of the indazole anion.

Experimental Protocol: N-Acetylation

-

Setup: Dissolve the precursor, 4-(benzyloxy)-1H-indazole, in a suitable solvent like pyridine or dichloromethane (DCM).

-

Reagent Addition: Add acetic anhydride or acetyl chloride to the solution. If using DCM, a non-nucleophilic base like triethylamine (TEA) should be added to scavenge the acid byproduct.

-

Reaction: Stir the reaction at 0°C to room temperature. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched, typically with water or a saturated sodium bicarbonate solution. The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over sodium sulfate, and concentrated. The final product, 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone, is purified by column chromatography or recrystallization.

Application as a Versatile Synthetic Intermediate

The title compound is not an end product but a strategic starting material. Its structure allows for selective chemical transformations at different positions of the indazole core, making it a valuable building block in multi-step syntheses.[15][16]

Key Synthetic Transformations:

-

N-Deacetylation: The N1-acetyl group can be easily removed under basic conditions (e.g., potassium carbonate in methanol) to free up the N1 position for subsequent alkylation or arylation reactions, which are common steps in building drug candidates.[17]

-

O-Debenzylation: The C4-benzyl ether can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the 4-hydroxyl group. This phenol can then be used for further functionalization, such as etherification or conversion to a triflate for cross-coupling reactions.

Caption: Synthetic utility demonstrating independent functionalization pathways.

This dual-pathway potential allows chemists to selectively modify either the N1 or C4 position while the other remains protected, enabling the efficient and controlled construction of a library of complex indazole derivatives for structure-activity relationship (SAR) studies.

References

-

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone CAS#: 65361-84-4. ChemWhat. [Link]

-

1-(4-(benzyloxy)-1h-indazol-1-yl)ethanone. ChemUniverse. [Link]

-

One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation. The Royal Society of Chemistry. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

-

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. ELSA BIOTECHNOLOGY CO., LTD.. [Link]

-

1-(4-(BENZYLOXY)-1H-INDAZOL-1-YL)ETHANONE. Merck China. [Link]

-

1-(1H-Indazol-3-yl)ethanone. AMERICAN ELEMENTS. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

-

Identification of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity. PubMed. [Link]

-

Indazole: a medicinally important heterocyclic moiety. OUCI. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone | 65361-84-4 [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 1-(4-(BENZYLOXY)-1H-INDAZOL-1-YL)ETHANONE | 65361-84-4 [sigmaaldrich.com]

- 10. 1-(4-(BENZYLOXY)-1H-INDAZOL-1-YL)ETHANONE | 65361-84-4 [sigmaaldrich.cn]

- 11. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 850364-08-8 | 4-(Benzyloxy)-1H-indazole - Moldb [moldb.com]

- 13. d-nb.info [d-nb.info]

- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 2-(4-benzyloxyphenyl)-N- [1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Technical Guide: Unveiling the Therapeutic Potential of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2][3] Marketed drugs such as the kinase inhibitors Axitinib and Pazopanib underscore the therapeutic success of this heterocyclic system in oncology.[1][2][4] This guide focuses on the specific, yet under-characterized molecule, 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone . While direct biological data for this exact compound is sparse, this document serves as an in-depth exploration of its probable biological activities. By leveraging structure-activity relationship (SAR) principles and extensive data from closely related indazole analogues, we will delineate a robust hypothesis for its therapeutic potential, primarily as an anticancer and anti-inflammatory agent. We provide detailed, field-proven experimental workflows to systematically validate these hypotheses, offering a clear investigational roadmap for research teams.

The Indazole Scaffold: A Proven Foundation for Diverse Bioactivity

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, and the indazole moiety is a principal component among them.[3][5] The bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid and versatile framework for interacting with various biological targets. This has led to the development of indazole derivatives with a wide pharmacological spectrum, including antitumor, anti-inflammatory, antibacterial, and anti-HIV activities.[3][5]

The therapeutic versatility of the indazole core is exemplified by several FDA-approved drugs:

-

Axitinib & Pazopanib: Multi-targeted tyrosine kinase inhibitors used in cancer therapy.[1][4][6]

-

Lonidamine: An anticancer agent with a distinct mechanism affecting energy metabolism in tumor cells.[1][2][4]

-

Niraparib: A potent PARP1/PARP2 inhibitor for treating certain types of cancer.[6]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[5]

The established success of these agents provides a compelling rationale for investigating novel derivatives like 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone. The core structure suggests a high probability of interaction with key cellular signaling pathways implicated in disease.

Hypothesized Biological Activity Profile

Based on the extensive literature for analogous compounds, we can construct a strong, evidence-based hypothesis for the primary biological activities of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone.

Anticancer Potential: A Multi-faceted Mechanism

The most prominent activity associated with indazole derivatives is their anticancer efficacy.[1][2][7] We hypothesize a three-pronged mechanism of action.

-

Kinase Inhibition: A primary mechanism for many indazole-based anticancer drugs is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6] Derivatives have shown potent activity against Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and kinases within the PI3K/AKT/mTOR pathway.[3][8][9] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapeutics.[8] It is highly probable that 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone engages with the ATP-binding pocket of one or more kinases, disrupting downstream signaling required for tumor progression.

-

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Numerous indazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[10][11][12] This often involves:

-

Downregulation of anti-apoptotic proteins like Bcl-2.[10][11][13]

-

Activation of executioner caspases like cleaved caspase-3.[10][13]

-

Increased Reactive Oxygen Species (ROS) and decreased mitochondrial membrane potential.[8][10][13]

Furthermore, these compounds can arrest the cell cycle, frequently at the G2/M phase, preventing cellular division.[11][14][15] This is often achieved by modulating the levels of proteins like Cyclin B1.[8]

-

Inhibition of Metastasis: Advanced indazole derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[8][10] This is often linked to the downregulation of matrix metalloproteinases (e.g., MMP9) and proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail and Slug.[8][10][13]

Anti-inflammatory Activity

Beyond oncology, the indazole scaffold is present in anti-inflammatory agents.[3][5] A key target in this domain is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPK signaling pathway involved in cellular stress and inflammatory responses.[16] Inhibition of ASK1 has emerged as a promising strategy for inflammatory diseases.[16] Given that specific 1H-indazole derivatives have been developed as potent ASK1 inhibitors, it is plausible that 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone could exhibit similar activity, suppressing inflammatory signaling pathways like ASK1-p38/JNK.[16]

Experimental Workflows for Activity Validation

To empirically test the hypothesized biological activities, a systematic, multi-stage experimental approach is required. The following protocols are designed as self-validating systems for generating robust and reproducible data.

Workflow 1: In Vitro Antiproliferative Screening

The foundational experiment is to determine the compound's ability to inhibit cancer cell growth. The Sulforhodamine B (SRB) assay is a reliable, high-throughput method for this purpose.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of human cancer cell lines.

Protocol: SRB Assay

-

Cell Line Selection: Choose a diverse panel of cancer cell lines. Recommended lines based on literature for indazole testing include:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone in DMSO. Perform serial dilutions to create a range of final concentrations for treatment (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[6]

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently discard the supernatant and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

Summarize the resulting IC50 values in a clear, structured table.

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | Selectivity Index (SI)* |

| K562 | Leukemia | [Hypothetical Value] | [Hypothetical Value] |

| HCT116 | Colorectal | [Hypothetical Value] | [Hypothetical Value] |

| A549 | Lung | [Hypothetical Value] | [Hypothetical Value] |

| MCF-7 | Breast | [Hypothetical Value] | [Hypothetical Value] |

| HEK-293 | Normal Kidney | [Hypothetical Value] | N/A |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Workflow 2: Mechanistic Elucidation of Anticancer Activity

If significant antiproliferative activity is observed (e.g., low micromolar IC50 values), the next logical step is to investigate the underlying mechanism.

Caption: Workflow for elucidating the anticancer mechanism of action.

A. Apoptosis Assay via Annexin V/PI Staining

-

Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).[11]

B. Cell Cycle Analysis

-

Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blotting

-

Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key proteins:

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Potential Signaling Pathway Involvement

Based on extensive research into indazole derivatives, a likely target is the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[8]

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

While 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone is a novel chemical entity without a documented biological profile, its structural foundation provides a powerful predictive tool. The indazole core is a highly validated pharmacophore, strongly suggesting that this compound possesses significant potential as an anticancer agent, likely acting through kinase inhibition, apoptosis induction, and cell cycle arrest. Furthermore, a plausible role in anti-inflammatory pathways warrants investigation. The experimental workflows detailed in this guide provide a comprehensive and logical framework for systematically evaluating these hypotheses. The successful validation of these activities would position 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone as a promising lead compound for further preclinical development.

References

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376.

- Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581–588.

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review.

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.

- Li, S., Zhang, T., Li, Y., Zhu, W., Qian, H., Chen, Y., Lu, T., & Hu, Q. (2021).

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).

- Ye, Y., Chen, Z., & Zhang, Y. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Unknown Authors. (n.d.). Synthesis of 1H-indazole-derived biologically active compounds.

- Unknown Authors. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Unknown Authors. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).

- Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).

- Molinari, A., Oliva, A., Arismendi-Macuer, M., & San Feliciano, A. (2015). In vitro antiproliferative activities of 1H-benzo[f]indazole-4,9-dione-based derivatives.

- Wang, J., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed.

- Unknown Authors. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 15. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 16. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone Derivatives and Analogs

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with its capacity for diverse substitutions at multiple positions, has made it a cornerstone in the design of targeted therapeutics. A multitude of indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Several indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, are commercially available for cancer treatment, underscoring the clinical significance of this moiety.[4]

This guide focuses on a specific, synthetically crucial substructure: 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone . This molecule serves as a pivotal intermediate and a foundational template for developing a vast library of derivatives and analogs. We will dissect its core components, explore robust synthetic strategies, analyze structure-activity relationships (SAR), and detail the experimental protocols necessary for its synthesis and evaluation. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents.

Section 1: Medicinal Chemistry Perspective & Scaffold Analysis

The therapeutic potential of derivatives from this scaffold is intrinsically linked to its three primary structural components: the N1-acetyl group, the indazole core, and the C4-benzyloxy substituent. Understanding the role of each is critical for rational drug design.

The Core Scaffold: 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone

The foundational structure provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that can be tailored for specific biological targets.

Caption: Core components of the 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone scaffold.

-

The Indazole Core : This bicyclic system is relatively planar and provides a rigid framework. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions with biological targets.

-

The N1-Acetyl Group : Acylation of the indazole ring predominantly occurs at the N1 position, a critical feature for synthetic reproducibility.[5][6][7] This acetyl group can serve as a key interaction point with a target protein or be replaced with other acyl moieties or alkyl chains to probe the binding pocket.

-

The C4-Benzyloxy Group : The hydroxyl group at the C4 position of indazole is a versatile handle for derivatization. The benzyl group serves as an excellent protecting group, stable to a wide range of reaction conditions but readily cleaved when needed.[8] Furthermore, the bulky, hydrophobic benzyloxy moiety itself can be a critical part of the pharmacophore, occupying hydrophobic pockets within a target protein. Its removal can reveal a phenolic hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization.[9][10]

Structure-Activity Relationships (SAR)

SAR studies on indazole analogs reveal that modifications at these key positions can dramatically influence biological activity and target selectivity. While specific SAR for the exact 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone scaffold is not extensively published, we can extrapolate from broader indazole-based inhibitor research.

Caption: Key modification points for SAR studies on the indazole scaffold.

-

N1-Position : In kinase inhibitors, the group at the N1 position often extends towards the solvent-exposed region of the ATP-binding pocket. Modifying the acetyl group to larger amides or different functionalities can tune selectivity and physical properties like solubility.[11]

-

C4-Position : After debenzylation, the resulting 4-hydroxy group can act as a crucial hydrogen bond donor. Alternatively, it can be used as an anchor point to attach other moieties via an ether linkage to probe deeper into a protein's binding site.

-

Other Positions (C3, C5, C6) : Analogs are often created by modifying other positions on the indazole ring. For instance, 3-amino-1H-indazole derivatives have shown potent activity as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[12] Halogenated substituents often enhance the effectiveness of indazole analogs in antimicrobial applications.[1]

Primary Therapeutic Targets

Indazole derivatives have been successfully developed as inhibitors for a range of therapeutic targets, primarily within oncology and infectious diseases.

| Target Class | Specific Examples | Therapeutic Application | Key Findings |

| Protein Kinases | VEGFR2, c-Met, EGFR, CDK2, ERK1/2, PI3K/AKT/mTOR | Cancer | Indazole derivatives can act as ATP-competitive inhibitors, effectively halting signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][4][11][12] |

| DNA Gyrase | Bacterial DNA Gyrase | Antibacterial | Novel indazole analogs have shown potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA, by inhibiting DNA replication.[13] |

| Other Enzymes | PARP, Monoamine Oxidases, HSP90 | Cancer, Neurodegenerative Disease | The versatility of the scaffold allows it to be adapted to inhibit a wide range of enzymes by modifying its substituent patterns to match different active sites.[1][14] |

Section 2: Synthetic Strategies and Methodologies

The synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone and its analogs is a multi-step process that requires careful control of regioselectivity. The general workflow involves the formation of the core indazole ring, protection of the C4-hydroxyl group, and finally, N-acylation.

Caption: General synthetic workflow for the target compound and its analogs.

Synthesis of the 4-Hydroxy-1H-indazole Intermediate

The initial challenge is the construction of the substituted indazole core. While numerous methods exist for indazole synthesis, a common route starts from appropriately substituted anilines or benzaldehydes.[15][16] For the 4-hydroxy variant, a practical approach involves the cyclization of a precursor already containing the hydroxyl group or a precursor that allows for its installation.[17][18]

O-Benzylation of the Phenolic Hydroxyl Group

Protecting the C4-hydroxyl group is essential to prevent O-acylation in the subsequent step and to ensure selective N-acylation. The Williamson ether synthesis is the most common and reliable method for this transformation.

-

Causality : The choice of a base, such as potassium carbonate (K₂CO₃), is critical. It must be strong enough to deprotonate the acidic phenolic hydroxyl, forming the more nucleophilic phenoxide ion, but not so strong that it deprotonates the indazole N-H proton, which would lead to undesired N-benzylation.[8] Solvents like DMF or acetone are used to dissolve the reactants and facilitate the Sₙ2 reaction. Benzyl bromide or benzyl tosylate serves as the electrophile.[8]

Regioselective N1-Acylation

The final step is the acylation of the indazole nitrogen. Indazole has two reactive nitrogen atoms (N1 and N2), but N1 acylation is generally favored. Several modern methods provide high selectivity and yield.

-

Causality : An electrochemical "anion pool" approach offers excellent N1 selectivity. In this method, the indazole is electrochemically reduced to generate indazole anions in solution. The subsequent addition of an acid anhydride, like acetic anhydride, results in a clean and selective reaction at the N1 position.[6][7] This avoids the need for harsh bases or catalysts that might lead to mixtures of N1 and N2 isomers. Alternative methods using systems like DMAPO/Boc₂O also provide high N1 selectivity under mild conditions.[19][20]

Section 3: Pharmacological Profile and Therapeutic Applications

The derivatives of this scaffold are most prominently explored for their anti-cancer properties, often functioning as kinase inhibitors that disrupt aberrant cell signaling pathways.

Mechanism of Action: Targeting Cancer Signaling Pathways

A significant body of research points to the ability of indazole derivatives to inhibit protein kinases. One of the most critical pathways in cancer is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.

Studies have demonstrated that certain 3-amino-1H-indazole derivatives can effectively inhibit this pathway. For example, the compound W24 showed broad-spectrum antiproliferative activity against several cancer cell lines with IC₅₀ values in the low micromolar range.[12] Mechanistic studies revealed that this compound induced G2/M cell cycle arrest and apoptosis, inhibited cell migration, and reduced the expression of key proteins involved in tumor progression.[12] This provides a strong rationale for developing analogs of the 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone scaffold that incorporate functionalities known to target this pathway.

Section 4: Key Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and preliminary biological evaluation. Optimization may be required for specific substrates and analogs.

Protocol 4.1: Synthesis of 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone

Step A: O-Benzylation of 4-Hydroxy-1H-indazole

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-1H-indazole (1.0 eq.).

-

Reagents : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).

-

Addition : Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the mixture.

-

Reaction : Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(benzyloxy)-1H-indazole.

Step B: N1-Acylation of 4-(Benzyloxy)-1H-indazole (Electrochemical Method) This protocol is adapted from the selective N1-acylation methodology.[6][7]

-

Setup : In an undivided electrochemical cell equipped with a carbon plate anode and a carbon plate cathode, dissolve 4-(benzyloxy)-1H-indazole (1.0 eq.) and tetrabutylammonium tetrafluoroborate (TBABF₄, 0.2 eq.) in anhydrous acetonitrile.

-